![molecular formula C24H23N3S2 B2882584 3-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-4-ethyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazole CAS No. 477887-92-6](/img/structure/B2882584.png)

3-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-4-ethyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

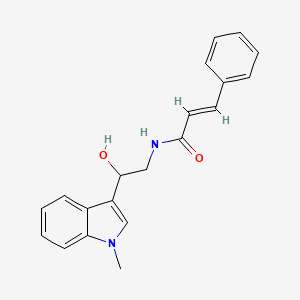

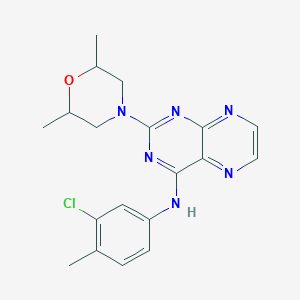

The compound is a triazole derivative with a dihydronaphtho[1,2-b]thiophen-2-yl group, an ethyl group, and a (3-methylbenzyl)sulfanyl group attached to it. Triazoles are a class of five-membered ring compounds containing three nitrogen atoms and two carbon atoms . Dihydronaphtho[1,2-b]thiophenes are a class of compounds that contain a thiophene (a five-membered ring with four carbon atoms and one sulfur atom) fused with a naphthalene (a polycyclic aromatic hydrocarbon composed of two fused benzene rings) .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and a polycyclic system. The presence of the triazole ring, which is a heterocycle, would introduce polarity and potential sites for hydrogen bonding . The dihydronaphtho[1,2-b]thiophene group is a polycyclic aromatic system, which could contribute to the compound’s stability and potentially its reactivity .Applications De Recherche Scientifique

Antimicrobial and Antitubercular Agents

The structural motif of thiophene, which is present in the compound, is known for its antimicrobial and antitubercular properties . The compound could be synthesized through various pathways, including diazo-coupling, Knoevenagel condensation, and molecular hybridization techniques, to explore its efficacy against microbial and tubercular strains.

Anti-inflammatory Agents

Compounds containing the thiophene nucleus have been reported to exhibit significant anti-inflammatory activities . The compound could be investigated for its potential to act as an anti-inflammatory agent, possibly by inhibiting pro-inflammatory cytokines or other inflammatory mediators.

Anticancer Activity

Thiophene derivatives have shown promise as anticancer agents due to their ability to interfere with various cellular pathways . Research could focus on the compound’s potential to inhibit cancer cell growth and proliferation, induce apoptosis, or act as a chemotherapeutic agent.

Kinase Inhibition

The compound’s triazole moiety may confer kinase inhibitory activity, which is crucial in the regulation of cell signaling pathways . It could be studied for its potential to inhibit specific kinases involved in disease states, offering a pathway for therapeutic intervention.

Antipsychotic and Anti-anxiety Applications

Thiophene derivatives have been utilized in the development of drugs with antipsychotic and anti-anxiety effects . The compound could be explored for its potential use in neuropsychiatric disorders, possibly by modulating neurotransmitter systems.

Material Science Applications

The unique chemical structure of the compound suggests potential applications in material science, such as the development of organic semiconductors or conductive polymers . Its synthesis and incorporation into materials could lead to advancements in electronic devices.

Enzyme Modulation

Compounds with a thiophene core have been associated with enzyme modulating activities . The compound could be researched for its ability to modulate enzymes that are critical in metabolic pathways or disease progression.

Antioxidant Properties

The presence of sulfur in the thiophene ring may impart antioxidant properties to the compound . Research could investigate its capacity to neutralize free radicals and protect against oxidative stress-related damage.

Propriétés

IUPAC Name |

3-(4,5-dihydrobenzo[g][1]benzothiol-2-yl)-4-ethyl-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3S2/c1-3-27-23(25-26-24(27)28-15-17-8-6-7-16(2)13-17)21-14-19-12-11-18-9-4-5-10-20(18)22(19)29-21/h4-10,13-14H,3,11-12,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGCMQAKGQOPVGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCC2=CC=CC(=C2)C)C3=CC4=C(S3)C5=CC=CC=C5CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-4-ethyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(E)-1-nitro-2-[(4-phenoxyphenyl)amino]ethenyl]-1,3-dihydro-2-benzofuran-1-one](/img/structure/B2882503.png)

![1-(6-cyclopropylpyridazin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B2882505.png)

![2-Amino-4-(5-bromo-2-fluorophenyl)-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2882511.png)

![Methylethyl 2-{2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acet ate](/img/structure/B2882512.png)

![2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2882515.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide](/img/structure/B2882523.png)